molecular formula C10H8N2O3 B13023404 4-Methyl-7-nitroisoquinolin-1(2H)-one

4-Methyl-7-nitroisoquinolin-1(2H)-one

Cat. No.: B13023404
M. Wt: 204.18 g/mol
InChI Key: UBXUJMFZNASYGZ-UHFFFAOYSA-N
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Description

4-Methyl-7-nitroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-nitroisoquinolin-1(2H)-one typically involves the nitration of 4-methylisoquinolin-1(2H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-nitroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogenating agents, nucleophiles, and other electrophiles.

Major Products Formed

    Reduction: 4-Methyl-7-aminoisoquinolin-1(2H)-one.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: May be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-7-nitroisoquinolin-1(2H)-one would depend on its specific biological target. Generally, nitroisoquinolines can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methylisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different chemical and biological properties.

    7-Nitroisoquinolin-1(2H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.

Uniqueness

4-Methyl-7-nitroisoquinolin-1(2H)-one is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and potential biological activities. The combination of these substituents may result in distinct properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-methyl-7-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8N2O3/c1-6-5-11-10(13)9-4-7(12(14)15)2-3-8(6)9/h2-5H,1H3,(H,11,13)

InChI Key

UBXUJMFZNASYGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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